N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide
Description
N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide is a small-molecule compound featuring a pyrrolidine core substituted with a 1,3-oxazolidin-2,4-dione moiety and a 4-tert-butylphenyl carboxamide group. Its significance likely arises from structural similarities to kinase inhibitors or enzyme-binding agents, as observed in analogs (e.g., X77 in ).
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)12-4-6-13(7-5-12)19-16(23)20-9-8-14(10-20)21-15(22)11-25-17(21)24/h4-7,14H,8-11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSIPNXNWFFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Oxazolidinone Moiety: This step may involve the reaction of the pyrrolidine intermediate with a suitable reagent to introduce the oxazolidinone group.
Attachment of the tert-Butylphenyl Group: The final step could involve coupling the intermediate with a tert-butylphenyl derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could lead to a more reduced form.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in biological studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a biological effect. The pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound shares key motifs with several patented or studied molecules (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to the trifluoroethyl group in ’s compound, which balances hydrophobicity with electronegativity .
- Binding Interactions: The oxazolidinone ring (2,4-dione) may mimic carbonyl groups in ATP-binding pockets, similar to X77’s indole carboxamide in kinase inhibition .
Solubility and Stability
- Solubility: The tert-butyl group likely reduces aqueous solubility compared to morpholinopyridine () or sulfonamide-containing analogs () .
- Metabolic Stability: Oxazolidinones are prone to hydrolytic degradation, whereas trifluoroethyl groups () resist oxidative metabolism .
Biological Activity
N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes existing research findings, case studies, and data tables related to the biological activity of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrolidine ring
- An oxazolidine moiety with dioxo substituents
- A tert-butylphenyl group
The chemical formula can be represented as , and its molecular weight is approximately 342.38 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The oxazolidine derivatives have shown efficacy against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that modifications in the oxazolidine structure can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. One study found that derivatives containing oxazolidine structures inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound has not been extensively tested in clinical settings, but its structural similarities to known anticancer agents suggest potential efficacy.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Preliminary assays indicate that it could inhibit certain lysine methyltransferases, which play a critical role in epigenetic regulation . Such inhibition can lead to altered gene expression patterns relevant in cancer biology and other diseases.
Case Studies and Experimental Findings
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial effects of various oxazolidine derivatives against a range of pathogens. The results indicated that modifications at the 4-position of the phenyl ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Mechanisms : In vitro studies on cancer cell lines demonstrated that certain derivatives led to a significant reduction in cell viability. Flow cytometry analyses revealed that treated cells exhibited increased markers for apoptosis.
- Enzyme Interaction Studies : Kinetic assays showed that the compound could competitively inhibit lysine methyltransferases, suggesting a mechanism by which it might exert therapeutic effects in conditions characterized by dysregulated methylation patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
